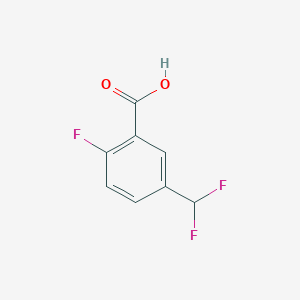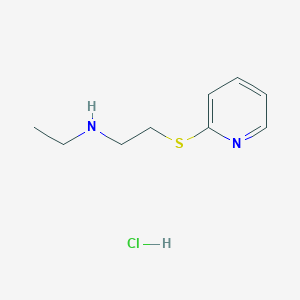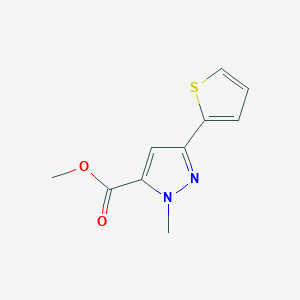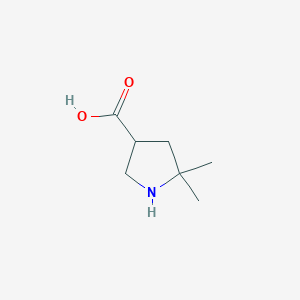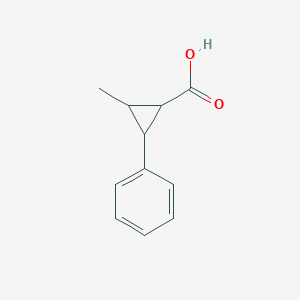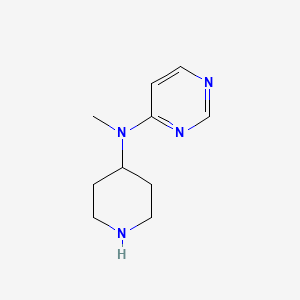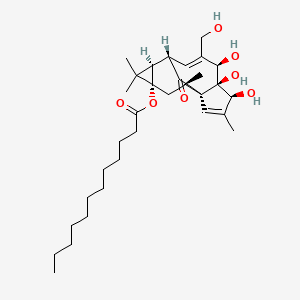
ドデカノイルインゲノールエステル
説明
ドデカノイル酸インゲノールエステルは、中程度の細胞毒性と様々な生物活性を示す天然化合物です。これは、ユーフォルビア・カンスイという植物に含まれるインゲナン型ジテルペンです。 この化合物は、抗ウイルス作用と抗線虫作用を示し、科学研究の対象となっています .
合成経路と反応条件:
工業生産方法:
- ドデカノイル酸インゲノールエステルの工業生産は、大規模なエステル化または転エステル化プロセスで行われます。 これらの方法は、高収率と高純度を達成するために最適化されており、多くの場合、連続フローリアクターと高度な精製技術が用いられます .
反応の種類:
加水分解: ドデカノイル酸インゲノールエステルは、水と酸または塩基触媒の存在下で加水分解を受けることができ、ドデカノイル酸とインゲノールが生成されます.
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化させることができ、対応するカルボン酸やケトンが生成されます.
一般的な試薬と条件:
加水分解: 水と酸性または塩基性条件。
酸化: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤。
置換: アミンやアルコールなどの求核剤。
主な生成物:
加水分解: ドデカノイル酸とインゲノール。
酸化: カルボン酸とケトン。
置換: 使用した求核剤に応じて様々なインゲノール誘導体。
科学的研究の応用
ドデカノイル酸インゲノールエステルは、科学研究において幅広い用途があります:
作用機序
ドデカノイル酸インゲノールエステルの作用機序は、複数の経路を含みます:
抗ウイルス活性: ウイルス複製プロセスを阻害することで、感染細胞におけるHIV-1の複製を阻害します.
類似化合物:
インゲノールメブタート: 同様の生物活性を示す別のインゲナン型ジテルペンで、光線角化症の治療に使用されます.
インゲノール3-アンジェレート: 抗炎症作用と抗癌作用が知られています.
独自性:
- ドデカノイル酸インゲノールエステルは、ドデカノイル酸との特定のエステル結合により、独特の化学的および生物学的特性を示す点でユニークです。 その中程度の細胞毒性と抗ウイルス作用と抗線虫作用の両方を備えたことから、様々な研究用途に適した多用途の化合物となっています .
生化学分析
Biochemical Properties
Dodecanoic acid ingenol ester plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the replication of HIV-1 in infected MT-4 cells with an EC50 value of 33.7 nM . Additionally, it interacts with proteins such as BAX and BCL-2, increasing the expression of the former and suppressing the latter, leading to apoptosis . The compound also induces the expression of ULK1, affecting mitochondrial function and cellular autophagy .
Cellular Effects
Dodecanoic acid ingenol ester influences various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit the expression of anti-apoptotic protein BCL-2 and increase the expression of pro-apoptotic protein BAX . This compound also affects the redox state within cells, leading to mitochondrial dysfunction and autophagy in a dose-dependent manner . Furthermore, it induces significant up-regulation of ATG5, degradation of p62, and conversion of LC3 I to LC3 II, promoting autophagy in A549 and H460 cells .
Molecular Mechanism
At the molecular level, dodecanoic acid ingenol ester exerts its effects through various binding interactions and enzyme modulations. It binds to and inhibits the replication of HIV-1, demonstrating antiviral activity . The compound also induces mitochondrial dysfunction by affecting the mitochondrial membrane potential, leading to apoptosis through the up-regulation of BAX and suppression of BCL-2 . Additionally, it promotes autophagy by inducing the expression of ULK1 and ATG5, and facilitating the degradation of p62 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecanoic acid ingenol ester have been observed to change over time. The compound remains stable and effective in inducing apoptosis and autophagy over a 72-hour incubation period in NSCLC cells . Long-term studies in vivo have shown that it can inhibit the growth of transplanted tumors in nude mice without significant toxic effects on organ function .
Dosage Effects in Animal Models
The effects of dodecanoic acid ingenol ester vary with different dosages in animal models. In a xenograft model by injecting H460 cells into nude mice, dosages of 2.5 mg/kg and 5 mg/kg administered every two days for two weeks significantly inhibited tumor growth . These studies also indicated that the compound did not exhibit significant toxic effects at these dosages .
Metabolic Pathways
Dodecanoic acid ingenol ester is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the redox state within cells and induces mitochondrial dysfunction, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with proteins such as BAX and BCL-2 further influence metabolic pathways related to apoptosis and autophagy .
Transport and Distribution
Within cells and tissues, dodecanoic acid ingenol ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to induce autophagy and apoptosis is closely linked to its distribution within cellular compartments .
Subcellular Localization
Dodecanoic acid ingenol ester is localized within specific subcellular compartments, where it exerts its biochemical effects. It targets mitochondria, leading to mitochondrial dysfunction and promoting autophagy . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles .
類似化合物との比較
Ingenol Mebutate: Another ingenane diterpene with similar biological activities, used in the treatment of actinic keratosis.
Ingenol 3-Angelate: Known for its anti-inflammatory and anticancer properties.
Uniqueness:
- Dodecanoic acid ingenol ester is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and biological properties. Its moderate cytotoxicity and dual antiviral and antinematodal activities make it a versatile compound for various research applications .
特性
IUPAC Name |
[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDYPHEHMXLF-YFQQJSGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


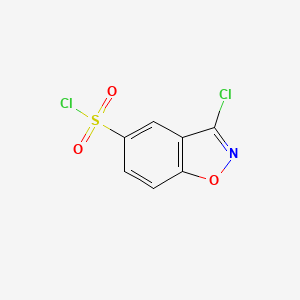
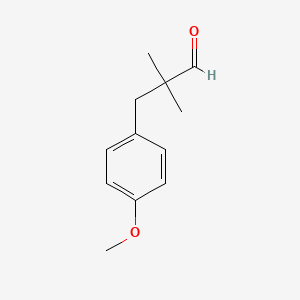
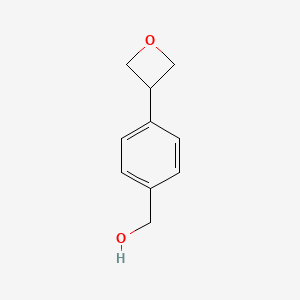

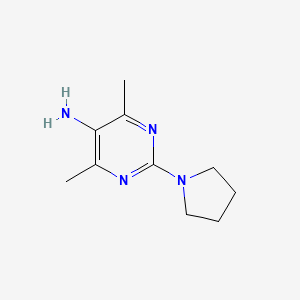
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
